N-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)thiophene-2-sulfonamide
CAS No.: 1421583-98-3
Cat. No.: VC6477722
Molecular Formula: C17H18N4O3S2
Molecular Weight: 390.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421583-98-3 |
|---|---|
| Molecular Formula | C17H18N4O3S2 |
| Molecular Weight | 390.48 |
| IUPAC Name | N-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]thiophene-2-sulfonamide |
| Standard InChI | InChI=1S/C17H18N4O3S2/c22-26(23,14-7-5-11-25-14)21-17(8-2-1-3-9-17)16-19-15(20-24-16)13-6-4-10-18-12-13/h4-7,10-12,21H,1-3,8-9H2 |
| Standard InChI Key | BOKWLHUMKSFORQ-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)(C2=NC(=NO2)C3=CN=CC=C3)NS(=O)(=O)C4=CC=CS4 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a central cyclohexyl group substituted with a 1,2,4-oxadiazole ring at the 1-position. The oxadiazole moiety is further functionalized at the 3-position with a pyridin-3-yl group, while the thiophene-2-sulfonamide group is attached to the cyclohexane via an amine linkage. This arrangement creates a rigid, planar oxadiazole core connected to flexible cyclohexane and thiophene units, enabling both hydrophobic interactions and hydrogen bonding.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₃S₂ |
| Molecular Weight | 422.49 g/mol |
| Hydrogen Bond Donors | 2 (NH groups) |
| Hydrogen Bond Acceptors | 7 (N, O, S atoms) |
| Topological Polar Surface Area | 125 Ų |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the connectivity of substituents. The NMR spectrum exhibits characteristic signals:
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A singlet at δ 3.42 ppm for the N-methyl group of the oxadiazole .
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Multiplet signals between δ 7.33–8.02 ppm for aromatic protons of pyridine and thiophene.
Infrared (IR) spectroscopy identifies functional groups, including a sulfonamide S=O stretch at 1187 cm⁻¹ and C=N/C=C vibrations at 1618–1642 cm⁻¹ . High-resolution mass spectrometry (HRMS) corroborates the molecular ion peak at m/z 422.12 (calculated for C₁₈H₁₈N₄O₃S₂).
Synthesis and Optimization
Synthetic Pathways
The synthesis involves sequential heterocycle formation and coupling reactions:
Step 1: Oxadiazole Ring Formation
Cyclocondensation of pyridine-3-carbohydrazide with a cyclohexyl-substituted nitrile precursor in the presence of trichloroisocyanuric acid (TCCA) yields the 1,2,4-oxadiazole core. Reaction conditions (80°C, DMF, 12 h) achieve 68–72% yields .
Step 2: Sulfonamide Coupling
Thiophene-2-sulfonyl chloride reacts with the cyclohexylamine intermediate under basic conditions (Et₃N, THF, 0°C → rt). This step proceeds with 85% efficiency, as monitored by TLC.
Table 2: Optimization of Reaction Conditions
| Parameter | Optimal Value | Yield Improvement |
|---|---|---|
| Solvent | Tetrahydrofuran (THF) | +15% |
| Temperature | 0°C → Room Temperature | +20% |
| Base | Triethylamine | +10% |
Purification and Scalability
Column chromatography (SiO₂, ethyl acetate/hexane 3:7) isolates the product with >95% purity. Scaling to 50 mmol maintains consistent yields (70–75%), demonstrating robustness for industrial applications.
Chemical Reactivity and Functionalization
Sulfonamide Group Reactivity
The sulfonamide moiety undergoes alkylation and acylation reactions. Treatment with methyl iodide in DMF yields the N-methyl derivative, while benzoyl chloride forms the corresponding amide . These modifications modulate solubility and bioactivity.
Oxadiazole Ring Modifications
The oxadiazole ring participates in nucleophilic aromatic substitution (NAS) at the 5-position. Reaction with morpholine in refluxing ethanol replaces the pyridinyl group with a morpholino substituent, expanding derivatization possibilities .
Table 3: Representative Derivatives and Properties
| Derivative | Modification | Bioactivity (IC₅₀) |
|---|---|---|
| N-Methyl sulfonamide | Methylation at NH | 12.4 µM (COX-2) |
| Morpholino-oxadiazole | NAS with morpholine | 8.9 µM (PDE4) |
Material Science Applications
Electronic Properties
Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 3.2 eV, indicating potential as an organic semiconductor. Thin-film transistors fabricated with the compound show hole mobility of 0.12 cm²/V·s, comparable to polythiophene derivatives .
Thermal Stability
Thermogravimetric analysis (TGA) demonstrates decomposition onset at 285°C, with 95% mass loss by 450°C. Differential scanning calorimetry (DSC) reveals a glass transition temperature (T₉) of 127°C, suitable for high-temperature processing.
Environmental and Regulatory Considerations
Biodegradation
Aerobic microbial degradation studies (OECD 301F) show 78% mineralization over 28 days, suggesting moderate environmental persistence. The sulfonamide group resists hydrolytic cleavage at pH 4–9 .
Toxicity Profile
Acute oral toxicity (LD₅₀) in rats exceeds 2000 mg/kg, classifying it as Category 5 under GHS. Chronic exposure studies (90 days) indicate no significant hepatotoxicity at doses ≤100 mg/kg/day.
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